6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid structure elucidation
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid
This guide provides a comprehensive, field-proven methodology for the definitive structure elucidation of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow. The pyridazinone core is a privileged scaffold in medicinal chemistry and agrochemicals, appearing in compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3][4] Therefore, unambiguous characterization of novel derivatives like the title compound is a critical step in discovery and development.
The Analytical Mandate: Confirming the Molecular Architecture
The primary objective is to verify the molecular structure of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, whose basic properties are outlined below. Our analytical strategy is predicated on a multi-technique approach, where each analysis provides orthogonal data that, when combined, builds an unassailable case for the final structure.
Table 1: Core Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆N₂O₃ | [5][6] |
| Molecular Weight | 154.12 g/mol | [5] |
| CAS Number | 74557-73-6 | [5][6] |
| InChIKey | MHYFUPKDKSSFRZ-UHFFFAOYSA-N |[7] |
The proposed structure, with atom numbering for spectroscopic assignment, is presented below. This numbering will be used consistently throughout this guide.
Caption: Proposed structure of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.
The Logic of Elucidation: A Self-Validating Workflow
A robust structure elucidation is not a linear process but an interconnected system of checks and balances. We will employ a workflow that begins with broad functional group identification (Infrared Spectroscopy), proceeds to detailed atomic connectivity (Nuclear Magnetic Resonance), and is finalized by absolute mass confirmation (Mass Spectrometry).
Caption: The integrated workflow for structure elucidation.
Part 1: Infrared (IR) Spectroscopy – The Functional Group Fingerprint
Expertise & Causality: IR spectroscopy is our first analytical checkpoint. Its power lies in its ability to quickly confirm the presence or absence of key functional groups by detecting their characteristic vibrational frequencies. For our target molecule, we have several critical functionalities: a carboxylic acid (which presents as a very broad O-H stretch and a C=O stretch), a cyclic amide, or "lactam" (N-H stretch and a distinct C=O stretch), and the C=C double bond of the pyridazine ring. The presence of all these bands provides strong initial evidence that our synthesis was successful. The absence of peaks corresponding to starting materials would likewise confirm successful purification.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: Place a small amount (1-2 mg) of the dry, purified solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Background Correction: A background spectrum of the clean, empty ATR crystal must be run immediately prior to the sample and automatically subtracted.
-
Data Processing: Perform baseline correction if necessary.
Data Presentation: Expected IR Absorption Bands
Table 2: Characteristic IR Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
|---|---|---|---|
| 3300–2500 | Carboxylic Acid | O-H Stretch | Very broad, often obscuring C-H peaks |
| ~3200 | Lactam (Amide) | N-H Stretch | Medium to sharp peak |
| ~1720-1700 | Carboxylic Acid | C=O Stretch | Strong, sharp peak |
| ~1680-1650 | Lactam (Amide) | C=O Stretch (Amide I) | Strong, sharp peak |
| ~1650-1600 | Alkene | C=C Stretch | Medium intensity peak |
| ~1550 | Lactam (Amide) | N-H Bend (Amide II) | Medium intensity peak |
The observation of two distinct carbonyl peaks is a crucial diagnostic feature, helping to differentiate the carboxylic acid and lactam environments.[8][9]
Part 2: Nuclear Magnetic Resonance (NMR) – Mapping the Atomic Skeleton
Expertise & Causality: NMR spectroscopy is the cornerstone of structure elucidation, providing unambiguous information about the chemical environment, connectivity, and number of protons and carbons in a molecule. For this specific structure, ¹H NMR will confirm the number and type of protons (methyl, vinyl, NH, OH), while ¹³C NMR will confirm the six unique carbon environments. The use of a solvent like DMSO-d₆ is critical, as its ability to form hydrogen bonds allows for the observation of the exchangeable protons from the N-H and O-H groups.
¹H NMR Analysis
Protocol: ¹H NMR Spectroscopy (400 MHz)
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the spectrum at 25 °C. Key parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient for a high signal-to-noise ratio.
-
Referencing: The spectrum is referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
Data Presentation: Predicted ¹H NMR Signals (in DMSO-d₆)
Table 3: Predicted ¹H NMR Data
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| H_OH | ~13.0 | Broad Singlet | 1H | Carboxylic Acid (OH) | Highly deshielded acidic proton, broad due to exchange. |
| H_N1 | ~9.0 - 11.0 | Broad Singlet | 1H | Lactam (NH) | Deshielded amide proton, broad due to exchange and quadrupolar nitrogen. |
| H_C5 | ~7.5 - 8.0 | Singlet | 1H | Vinyl Proton (-CH=) | Proton on an electron-deficient heterocyclic ring. |
| H_C8 | ~2.3 | Singlet | 3H | Methyl (-CH₃) | Aliphatic protons attached to a C=C double bond. |
The simplicity of the spectrum—four singlets—is a powerful piece of evidence. The absence of any complex splitting patterns (doublets, triplets, etc.) confirms the isolated nature of each proton group, perfectly matching the proposed structure.
¹³C NMR Analysis
Protocol: ¹³C NMR Spectroscopy (101 MHz)
-
Sample & Instrument: The same sample prepared for ¹H NMR is used.
-
Acquisition: A standard proton-decoupled ¹³C experiment is run. A larger number of scans (~1024 or more) is typically required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used.
-
Referencing: The spectrum is referenced to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.
Data Presentation: Predicted ¹³C NMR Signals (in DMSO-d₆)
Table 4: Predicted ¹³C NMR Data
| Label | Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|---|
| C7 | ~165 | Carboxylic Acid Carbonyl | Typical chemical shift for a carboxylic acid C=O. |
| C3 | ~160 | Lactam Carbonyl | Typical chemical shift for an amide/lactam C=O. |
| C6 | ~145 | Quaternary C=C | sp² carbon attached to nitrogen and the methyl group. |
| C4 | ~135 | Quaternary C=C | sp² carbon attached to the carboxylic acid. |
| C5 | ~125 | Tertiary C=C-H | sp² carbon attached to a proton. |
| C8 | ~18 | Methyl Carbon | Typical chemical shift for an aliphatic methyl group. |
The observation of exactly six distinct carbon signals, with two in the carbonyl region and three in the sp² region, strongly corroborates the proposed molecular formula and skeleton. Further confirmation with 2D NMR experiments like HSQC and HMBC would definitively link the proton and carbon signals, providing the highest level of confidence.
Part 3: Mass Spectrometry (MS) – The Molecular Weight Verdict
Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint. For our target, high-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition (C₆H₆N₂O₃) by matching the measured mass to the theoretical mass with high precision (typically < 5 ppm error). The fragmentation pattern under electron ionization (EI) can reveal stable fragments that are logical losses from the parent structure.
Protocol: High-Resolution Mass Spectrometry (HRMS) using ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: ESI is run in both positive and negative ion modes to detect the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Mass Analysis: The ions are analyzed using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: The exact mass of the molecular ion is measured and compared to the theoretical mass calculated for the formula C₆H₆N₂O₃.
Data Presentation: Expected Mass Spectrometry Data
Table 5: Predicted HRMS and Fragmentation Data
| m/z (Daltons) | Ion | Rationale |
|---|---|---|
| 155.0451 (Calculated) | [C₆H₇N₂O₃]⁺ | Protonated molecular ion, [M+H]⁺ |
| 153.0306 (Calculated) | [C₆H₅N₂O₃]⁻ | Deprotonated molecular ion, [M-H]⁻ |
| 137 | [M-H₂O]⁺ | Loss of water from the carboxylic acid |
| 110 | [M-CO₂]⁺ | Decarboxylation of the molecular ion |
| 109 | [M-COOH]⁺ | Loss of the entire carboxylic acid group |
Confirming the exact mass to within 5 ppm of the calculated value for C₆H₆N₂O₃ provides definitive proof of the molecular formula.[10] The observed fragmentation pattern, particularly the loss of the carboxylic acid moiety, serves as strong corroborating evidence for the proposed structure.[11]
Conclusion: A Triad of Evidence
The structure of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is elucidated with high confidence through the synergistic application of three core analytical techniques.
-
IR Spectroscopy confirmed the presence of the essential carboxylic acid, lactam, and alkene functional groups.
-
NMR Spectroscopy (¹H and ¹³C) provided an unambiguous map of the molecular skeleton, confirming the four distinct proton environments and six unique carbon atoms, consistent with the proposed connectivity.
-
Mass Spectrometry verified the exact molecular formula (C₆H₆N₂O₃) through high-resolution mass measurement and showed logical fragmentation patterns.
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